molecular formula C10H19N3O3 B14766090 N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide

N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide

Cat. No.: B14766090
M. Wt: 229.28 g/mol
InChI Key: ICDOBPDEGIXUSK-UHFFFAOYSA-N
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Description

N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with a hydroxyethyl group and a methylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative.

    Substitution with Hydroxyethyl and Methylamino Groups: The hydroxyethyl and methylamino groups can be introduced through nucleophilic substitution reactions using suitable reagents like ethylene oxide and methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The hydroxyethyl and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide
  • 2-methyl-aza-quinazolines
  • Pyrrole-fused urea scaffold compounds

Uniqueness

N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

N-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C10H19N3O3/c1-13(4-5-14)9(15)7-12-10(16)8-2-3-11-6-8/h8,11,14H,2-7H2,1H3,(H,12,16)

InChI Key

ICDOBPDEGIXUSK-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)CNC(=O)C1CCNC1

Origin of Product

United States

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